2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0733459
InChI:
InChI=1S/C21H23ClN2O3/c1-14-11-18(12-15(2)20(14)22)27-13-19(25)23-17-7-5-16(6-8-17)21(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25)
SMILES:
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Molecular Formula:
C21H23ClN2O3
Molecular Weight:
386.9 g/mol
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
CAS No.:
Cat. No.: VC0733459
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN2O3 |
|---|---|
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H23ClN2O3/c1-14-11-18(12-15(2)20(14)22)27-13-19(25)23-17-7-5-16(6-8-17)21(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25) |
| Standard InChI Key | WYJREVIWGARHOR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator